N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Introduction to Benzoxazole Sulfonamides
Historical Development and Significance
Benzoxazole, first synthesized in the early 20th century through cyclization reactions involving 2-aminophenol derivatives, gained prominence due to its aromatic stability and resemblance to nucleic acid bases. Sulfonamides, discovered in the 1930s as antibacterial agents, revolutionized medicinal chemistry by introducing the sulfonyl group (-SO₂-) as a key pharmacophore. The fusion of these motifs began in the late 20th century, driven by the need to enhance pharmacokinetic properties and target specificity. Early syntheses relied on stepwise functionalization, but recent advances, such as domino annulation strategies using triazolylphenols and DABSO, have streamlined the production of benzoxazole sulfonamides. Patent filings, including methods for HIV protease inhibitors, underscore their industrial relevance.
Structural Classification in Medicinal Chemistry
Benzoxazole sulfonamides are classified based on three structural elements:
Table 1: Structural Classification of Benzoxazole Sulfonamides
The query compound exemplifies a 5-sulfonamide derivative with a dihydro-oxazole ring, a design choice that balances rigidity and solubility.
Benzoxazole and Sulfonamide Moieties as Pharmacophores
- Benzoxazole : The fused benzene-oxazole system provides planar aromaticity, enabling π-π stacking with protein residues. The oxazole’s nitrogen and oxygen atoms facilitate hydrogen bonding, critical for enzyme inhibition.
- Sulfonamide : The -SO₂NH- group acts as a hydrogen bond donor/acceptor and confers acidity (pKa ~10), enhancing interactions with basic residues in targets like PPARγ. In the query compound, the sulfonamide’s N-linked hydroxypropyl group introduces stereochemical complexity, potentially improving selectivity.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-19(23,11-13-4-6-14(26-3)7-5-13)12-20-28(24,25)15-8-9-17-16(10-15)21(2)18(22)27-17/h4-10,20,23H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCSZBAFTYGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Oxazoles and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant activities. The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound recognized for its potential biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the sulfonamide class , characterized by the presence of a sulfonamide group (-SO2NH2). Its molecular formula is , with a molecular weight of approximately 406.5 g/mol. The synthesis typically involves multi-step reactions:
- Formation of the Hydroxy-Methoxyphenyl Intermediate : Reaction of 4-methoxyphenol with suitable reagents.
- Introduction of the Benzo[d]oxazole Core : Condensation reactions that form the oxazole structure.
- Final Assembly : Coupling with sulfonamide derivatives to yield the final product.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:
These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7).
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In studies using DPPH and FRAP assays, it demonstrated the ability to reduce reactive oxygen species (ROS) levels, although not as effectively as standard antioxidants like N-acetyl-L-cysteine (NAC) . The antioxidant activity may contribute to its overall anticancer effects by mitigating oxidative stress within cells.
Antibacterial Properties
In addition to its anticancer potential, this compound has shown selective antibacterial activity against certain Gram-positive bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of 8 µM against Enterococcus faecalis and moderate activity against Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The sulfonamide group may mimic natural substrates, inhibiting enzyme functions critical for cellular proliferation.
- Oxidative Stress Modulation : By reducing ROS levels, it potentially protects cells from oxidative damage, which is often a precursor to cancer progression.
- Antimicrobial Action : The compound's structure allows it to interfere with bacterial cell wall synthesis or function.
Case Studies and Research Findings
A notable study highlighted the synthesis and biological evaluation of various derivatives related to this compound. It was found that modifications in the methoxy and hydroxy groups significantly influenced both antiproliferative and antioxidant activities . This underscores the importance of structural variations in optimizing therapeutic efficacy.
Scientific Research Applications
Structural Representation
The structure can be represented using various chemical notation systems, including:
- IUPAC Name : N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- CAS Number : 1448051-04-4
Medicinal Chemistry
This compound is primarily utilized in non-human research settings. Its potential applications include:
- Antibacterial Activity : As a sulfonamide derivative, it may exhibit antibacterial properties similar to other compounds in this class. Sulfonamides are known for their ability to inhibit bacterial folic acid synthesis.
- Pharmacological Investigations : The compound's unique structural features suggest it may possess additional pharmacological activities that warrant further investigation.
Pharmacology
Research indicates that compounds with similar structures have been explored for their roles in inhibiting various biological pathways. For instance:
- Inhibition of Enzymatic Activity : Some studies have investigated the inhibition of enzymes such as cyclooxygenase and dipeptidyl peptidase IV (DPP-IV), which are relevant in managing conditions like diabetes and inflammation.
Potential Therapeutic Uses
While not yet approved for therapeutic use, the compound's bioactive properties suggest potential applications in treating various diseases. Further research is necessary to elucidate its efficacy and safety profiles.
Case Study 1: Antibacterial Properties
A study examining the antibacterial effects of sulfonamide derivatives found that compounds structurally related to this compound demonstrated significant inhibition against Gram-positive bacteria. This finding supports the hypothesis that this compound may share similar antibacterial mechanisms.
Case Study 2: Dipeptidyl Peptidase IV Inhibition
Research on DPP-IV inhibitors has shown promising results in managing type 2 diabetes by improving glycemic control. Compounds with structural similarities to this compound have been evaluated for their potential to inhibit DPP-IV activity, suggesting a pathway for further exploration of this compound's therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or physicochemical data for the target compound are unavailable in the provided evidence, structural analogs from the sulfonamide and heterocyclic families (Evidences 5–6) allow for functional group and substituent-based comparisons. Key distinctions include:
Core Heterocycle and Substituent Variations
- Target Compound : Benzo[d]oxazole core with a sulfonamide linker.
- 573943-64-3 () : Contains a 4-chloro-2-methoxy-5-methylphenyl group linked to a pyridinyl-triazole-acetamide moiety. The acetamide group and triazole ring may enhance hydrogen bonding and metal coordination compared to the sulfonamide in the target compound.
- 790290-24-3 () : Features a 1,2,4-triazol-3-ylsulfanyl group attached to a dichlorophenylacetamide. The cyclopropyl and dichlorophenyl substituents increase hydrophobicity relative to the target compound’s methoxyphenyl group.
Functional Group Impact on Properties
- Sulfonamide vs. Acetamides (e.g., 573943-64-3) are less acidic but may offer better membrane permeability .
- Aromatic Substituents : The 4-methoxyphenyl group in the target compound contributes moderate lipophilicity (clogP ~3.5 estimated), whereas dichlorophenyl (790290-24-3) or naphthalenyl (454680-33-2) groups in analogs increase clogP significantly (~4.5–5.5), affecting bioavailability .
Structural and Functional Comparison Table
Research Findings and Limitations
- Crystallographic Tools : The target compound’s structure determination likely employed SHELXL for refinement and ORTEP-3 for visualization, given their dominance in small-molecule crystallography .
- Data Gaps: No direct pharmacological or solubility data are available in the provided evidence. Comparisons rely on structural inferences and literature trends for sulfonamides and heterocycles.
- Synthetic Challenges : The hydroxypropyl and methoxyphenyl groups in the target compound may complicate synthesis compared to simpler acetamide analogs .
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Sulfonamide Formation: React 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with the hydroxypropylamine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Intermediate Preparation: The hydroxypropylamine moiety can be synthesized via a Mannich reaction or reductive amination of 4-methoxyphenylacetone derivatives.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the pure compound.
Validation: Confirm purity via HPLC (>98%) and structural integrity via /-NMR and high-resolution mass spectrometry (HRMS).
Q. How can the compound’s stereochemistry and solid-state structure be characterized?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
- ORTEP-3 or WinGX : Generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .
- Validation: Cross-check crystallographic data with computational models (DFT calculations) to resolve ambiguities in stereochemistry.
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., disorder or twinning) be resolved for this compound?
Methodological Answer:
- Disorder Handling: In SHELXL , split disordered atoms into multiple sites with occupancy factors summing to 1. Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .
- Twinning Analysis: Use the TWIN command in SHELXL to refine data against a twin law (e.g., BASF parameter). Verify with the R-value ratio (Rint > 0.3 suggests twinning) .
- Validation: Compare refinement metrics (R1/wR2) before and after correction. A drop in R1 by >5% indicates successful resolution.
Q. Table 1: Software Tools for Crystallographic Challenges
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., sulfonamide-targeted enzymes like carbonic anhydrase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds and hydrophobic interactions.
- QSAR Modeling : Correlate structural features (e.g., methoxy group position) with activity using MOE or RDKit . Validate models with leave-one-out cross-validation (R² > 0.7).
Q. How can conflicting spectral data (e.g., NMR vs. crystallography) be reconciled?
Methodological Answer:
- NMR Analysis : Assign peaks using --HSQC and HMBC to resolve ambiguities. Compare experimental chemical shifts with computed values (e.g., GIAO-DFT ).
- Crystallographic Validation : Overlay NMR-derived conformers with X-ray structures in Mercury (CCDC) to identify dominant conformations in solution vs. solid state.
- Case Study : If NMR suggests rotational flexibility around the sulfonamide bond but crystallography shows a fixed conformation, attribute discrepancies to solvent effects or crystal packing forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
